2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)
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Overview
Description
2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the chloro substituent and the pyrrolo[2,3-b]pyridine moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the 2-butanone moiety. One common method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. Intramolecular cyclization catalyzed by Cs2CO3/DMSO yields the desired pyrrolo[2,3-b]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antiproliferative activities against cancer cell lines.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the fibroblast growth factor receptor (FGFR) signaling pathway. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathway involves the regulation of downstream signaling proteins such as AKT and S6 .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine core but differ in the fused ring structure.
Pyrrolopyrazine derivatives: These compounds have a similar pyrrole ring but differ in the additional fused pyrazine ring.
Uniqueness
2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) is unique due to its specific substitution pattern and the presence of the 2-butanone moiety, which imparts distinct chemical and biological properties. Its potent FGFR inhibitory activity sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H11ClN2O |
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Molecular Weight |
222.67 g/mol |
IUPAC Name |
4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-one |
InChI |
InChI=1S/C11H11ClN2O/c1-7(15)2-3-8-6-13-11-9(8)4-5-10(12)14-11/h4-6H,2-3H2,1H3,(H,13,14) |
InChI Key |
AYSOLCNSCOLVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CNC2=C1C=CC(=N2)Cl |
Origin of Product |
United States |
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